molecular formula C28H42ClN B5034843 (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine

(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine

Katalognummer: B5034843
Molekulargewicht: 428.1 g/mol
InChI-Schlüssel: PVHXKIIDVBUOIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine, also known as A-967079, is a selective and potent antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 channels are widely distributed in the peripheral and central nervous system and are involved in the perception of pain, temperature, and inflammation. A-967079 has been extensively studied for its potential therapeutic applications in pain management and other related conditions.

Wirkmechanismus

(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine selectively blocks TRPV1 channels by binding to a specific site on the channel. TRPV1 channels are activated by various stimuli such as heat, capsaicin, and acid, and their activation leads to the influx of calcium ions into the cell, which triggers the release of neurotransmitters and the sensation of pain. This compound blocks the influx of calcium ions by binding to a site on the channel, which prevents its activation.
Biochemical and Physiological Effects
This compound has been shown to reduce pain in several animal models of pain. It has also been shown to reduce inflammation and itch in animal models. This compound has been found to be well-tolerated and has shown minimal side effects in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine is a selective and potent antagonist of TRPV1 channels, which makes it a valuable tool for studying the role of these channels in pain and other related conditions. However, its selectivity for TRPV1 channels may limit its use in studying other ion channels that are involved in pain and inflammation.

Zukünftige Richtungen

Several future directions for the research on (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine can be identified. One direction is to study the potential use of this compound in the treatment of chronic pain conditions such as neuropathic pain and cancer pain. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of pain and other related conditions. Further research is also needed to understand the long-term effects of this compound and its potential for drug development.

Synthesemethoden

The synthesis of (4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine involves several steps. The starting material is 4-tert-butylcyclohexanone, which is reacted with 4-chlorobenzylamine in the presence of sodium hydride to yield the intermediate product. The intermediate is then reacted with 1-adamantylmethylamine in the presence of sodium borohydride to give the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.

Wissenschaftliche Forschungsanwendungen

(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been extensively studied for its potential therapeutic applications in pain management. TRPV1 channels are involved in the transmission of pain signals, and their activation leads to the sensation of pain. This compound selectively blocks TRPV1 channels and has been shown to reduce pain in several animal models of pain. This compound has also been studied for its potential use in the treatment of other conditions such as itch, inflammation, and cancer.

Eigenschaften

IUPAC Name

4-tert-butyl-N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42ClN/c1-19(30-25-11-7-22(8-12-25)26(2,3)4)27-14-20-13-21(15-27)17-28(16-20,18-27)23-5-9-24(29)10-6-23/h5-6,9-10,19-22,25,30H,7-8,11-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHXKIIDVBUOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)NC5CCC(CC5)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.